molecular formula C17H15ClN2O5S B510149 N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663167-86-0

N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B510149
CAS No.: 663167-86-0
M. Wt: 394.8g/mol
InChI Key: JXCCSUSOLRXHQZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic small molecule featuring a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core linked via a propanamide bridge to a substituted phenyl ring (5-chloro-2-methoxyphenyl). The benzisothiazol-1,1-dioxide moiety is a sulfonamide-derived heterocycle known for its electron-withdrawing properties and metabolic stability . The 5-chloro substituent on the phenyl ring enhances lipophilicity and may influence binding interactions, while the 2-methoxy group contributes to solubility and steric effects. This compound is structurally analogous to several bioactive molecules with reported antimicrobial and enzyme-modulating activities, though its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-25-14-7-6-11(18)10-13(14)19-16(21)8-9-20-17(22)12-4-2-3-5-15(12)26(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCCSUSOLRXHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzisothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and available biological

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 5-Cl, 2-OCH₃ C₁₇H₁₄ClN₂O₅S 394.82 Unique chloro-methoxy substitution; potential enhanced metabolic stability and binding affinity due to electron-withdrawing Cl and solubilizing OCH₃ .
N-(3-Acetylphenyl) analog 3-COCH₃ C₁₈H₁₆N₂O₅S 372.40 Acetyl group introduces polarity; no direct activity data reported.
N-(3-Methoxyphenyl) analog 3-OCH₃ C₁₇H₁₅N₂O₅S 375.38 Methoxy at meta position may reduce steric hindrance compared to ortho-substituted analogs.
N-(2,4-Dimethoxyphenyl) analog 2-OCH₃, 4-OCH₃ C₁₈H₁₇N₂O₆S 405.40 Dual methoxy groups increase solubility but may reduce membrane permeability.
N-(2-Chlorophenyl) analog 2-Cl C₁₆H₁₃ClN₂O₄S 380.80 Chloro at ortho position may induce steric clashes in target binding.
N-Phenyl analog None C₁₆H₁₄N₂O₄S 346.36 Simplest analog; serves as a baseline for structure-activity studies.

Key Observations:

Methoxy Positioning: The 2-methoxy group in the target compound may confer better solubility than analogs with meta-substituted methoxy groups (e.g., ) while maintaining steric compatibility .

Biological Activity :

  • Compounds with the benzisothiazol-1,1-dioxide core (e.g., ) have demonstrated antimicrobial activity against Mycobacterium tuberculosis (MIC: 0.78 μg/mL). The target compound’s chloro-methoxy substitution could modulate similar activity .
  • Derivatives lacking electron-withdrawing groups (e.g., N-phenyl analog, ) showed reduced potency, underscoring the importance of substituents in bioactivity .

Metabolic Stability :

  • Analogs with bulky or hydrophilic substituents (e.g., 2,4-dimethoxy in ) may exhibit altered metabolic pathways. The target compound’s chloro group could divert metabolism away from hepatotoxic pathways, as seen in related derivatives (e.g., ) .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2O5SC_{16}H_{13}ClN_{2}O_{5}S with a molecular weight of approximately 380.8 g/mol. The structure incorporates a benzisothiazole moiety known for diverse biological activities and an acetamide functional group that enhances its pharmacological potential.

Biological Activities

Antimicrobial Properties
Research indicates that compounds structurally related to benzisothiazole exhibit significant antimicrobial activities. For instance, derivatives have shown varying degrees of effectiveness against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans . The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes in microorganisms.

Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Compounds in this class can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity and Anticancer Potential
Studies have shown that benzisothiazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure–activity relationship indicates that specific substituents on the benzisothiazole ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

  • Antimicrobial Activity Assessment
    A study screened various derivatives of benzisothiazole for their antimicrobial activity against standard bacterial strains. Only a subset exhibited significant activity, with minimal inhibitory concentrations (MIC) highlighting the selective efficacy of certain compounds against Bacillus subtilis and fungi like Pichia pastoris .
    CompoundMIC (µg/mL)Activity Type
    Compound 615Antibacterial
    Compound 720Antifungal
    Compound 830Anticancer
  • Cytotoxicity Studies
    In vitro studies demonstrated that certain derivatives displayed selective cytotoxicity towards cancer cells compared to normal cells. For example, compound H-Box[(2-OMe-4-NMe₂)Ph]-OMe showed promising results with a high selectivity index against MCF-7 cells .

The biological activity of this compound may involve:

  • Enzyme Inhibition: Compounds similar to this one have been shown to inhibit enzymes such as human leukocyte elastase and cathepsin G, which are crucial in inflammatory responses .
  • Cell Cycle Disruption: Some derivatives induce apoptosis in cancer cells by triggering pathways that lead to cell cycle arrest and programmed cell death .

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